molecular formula C11H12Cl3NO3 B12772238 methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride CAS No. 202847-32-3

methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride

Cat. No.: B12772238
CAS No.: 202847-32-3
M. Wt: 312.6 g/mol
InChI Key: HSOIWCULNXJLEI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group, a carboxyl group, and a dichlorophenyl group attached to a butanoate backbone. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine and a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Esterification: The 3,4-dichlorophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.

    Amination: The methyl ester is then reacted with methylamine to introduce the amino group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-amino-4-(3,4-dichlorophenyl)-3-oxobutanoate
  • Methyl 2-amino-4-(3,4-dichlorophenyl)-4-hydroxybutanoate
  • Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxopentanoate

Comparison: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.

Properties

CAS No.

202847-32-3

Molecular Formula

C11H12Cl3NO3

Molecular Weight

312.6 g/mol

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride

InChI

InChI=1S/C11H11Cl2NO3.ClH/c1-17-11(16)9(14)5-10(15)6-2-3-7(12)8(13)4-6;/h2-4,9H,5,14H2,1H3;1H

InChI Key

HSOIWCULNXJLEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)N.Cl

Origin of Product

United States

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